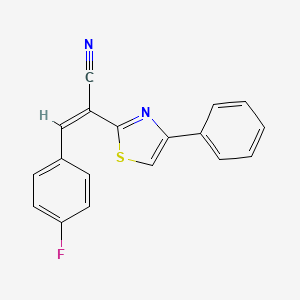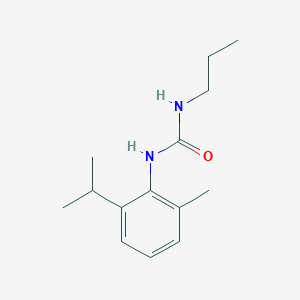![molecular formula C12H15N3OS2 B5323097 N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5323097.png)
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK), which is a crucial enzyme in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders. In
Mechanism of Action
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide selectively inhibits BTK, which is a key enzyme in B-cell receptor signaling. BTK plays a crucial role in the activation of downstream signaling pathways that promote cell survival and proliferation in malignant B-cells. By inhibiting BTK, this compound blocks these signaling pathways and induces apoptosis (programmed cell death) in malignant B-cells. This compound also inhibits the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK without affecting other kinases in the same family. This selectivity reduces the potential for off-target effects and toxicity. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated potent antitumor activity in B-cell malignancies, as well as anti-inflammatory activity in autoimmune diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is its selectivity for BTK, which reduces the potential for off-target effects and toxicity. This compound also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to formulate for in vivo studies. Additionally, the efficacy of this compound in clinical trials remains to be fully evaluated, and its potential side effects and toxicity in humans are not yet fully understood.
Future Directions
There are several potential future directions for the development of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. One direction is to evaluate its efficacy in combination with other therapeutic agents, such as chemotherapy, immunotherapy, or other targeted therapies. Another direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis or inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound in humans, as well as to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-bromo thiophene with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the intermediate compound. This intermediate is then treated with 2-chloro-N-(1,1-dimethylpropyl)acetamide in the presence of a catalyst to yield this compound. The final product is then purified using column chromatography to obtain a white solid with a purity of over 99%.
Scientific Research Applications
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in inhibiting B-cell receptor signaling, which is crucial for the survival and proliferation of malignant B-cells in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also shown potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
properties
IUPAC Name |
N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c1-4-12(2,3)10-14-15-11(18-10)13-9(16)8-6-5-7-17-8/h5-7H,4H2,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNIFCVBYRGNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-4-(4-{1-[(cyclopentylacetyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5323016.png)
![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5323025.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5323033.png)

![1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine](/img/structure/B5323049.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)

![N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5323072.png)
![7-acetyl-6-(1,3-benzodioxol-5-yl)-10-chloro-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323078.png)
![2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5323083.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5323091.png)


